

# A Comparative Guide to AAK1 Inhibitors: Aak1-IN-4 and Beyond

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## Compound of Interest

Compound Name: Aak1-IN-4

Cat. No.: B12416940

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Aak1-IN-4** with other prominent Adaptor-Associated Kinase 1 (AAK1) inhibitors. The information is curated for researchers and professionals in drug development, with a focus on experimental data to facilitate informed decisions on compound selection for preclinical and clinical research.

## Introduction to AAK1 Inhibition

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of receptors, transporters, and other extracellular molecules. By phosphorylating the  $\mu 2$  subunit of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin-coated pits and the subsequent formation of endocytic vesicles. This regulatory role in endocytosis has implicated AAK1 in various physiological and pathological processes, including synaptic vesicle recycling, viral entry, and the regulation of signaling pathways such as Notch and Wnt signaling.<sup>[1]</sup> Consequently, AAK1 has emerged as a promising therapeutic target for a range of conditions, most notably neuropathic pain.

## Overview of Aak1-IN-4

**Aak1-IN-4** is a potent and selective, central nervous system (CNS)-penetrant, and orally active AAK1 inhibitor. It has demonstrated significant potential in preclinical models for the treatment

of neuropathic pain. This guide will compare the biochemical and cellular potency, selectivity, and preclinical efficacy of **Aak1-IN-4** against other well-characterized AAK1 inhibitors.

## Quantitative Comparison of AAK1 Inhibitors

The following tables summarize the key quantitative data for **Aak1-IN-4** and a selection of other potent AAK1 inhibitors. This data allows for a direct comparison of their biochemical potency, cellular activity, and selectivity against closely related kinases.

Table 1: Biochemical Potency and Cellular Activity of AAK1 Inhibitors

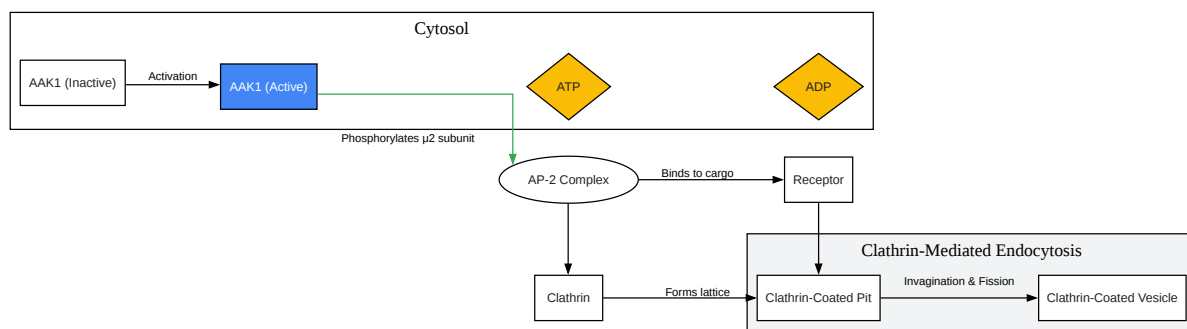
Compound	AAK1 IC50 (nM)	AAK1 Ki (nM)	Cellular IC50 (nM)
Aak1-IN-4	4.6	0.9	8.6
LP-935509	3.3	0.9	2.8
BMS-986176 (LX-9211)	2	Not Reported	Not Reported
BMT-124110	0.9	Not Reported	Not Reported
AAK1-IN-2	5.8	Not Reported	Not Reported
SGC-AAK1-1	270	9.1	230 (NanoBRET)
BMT-090605	0.6	Not Reported	0.63

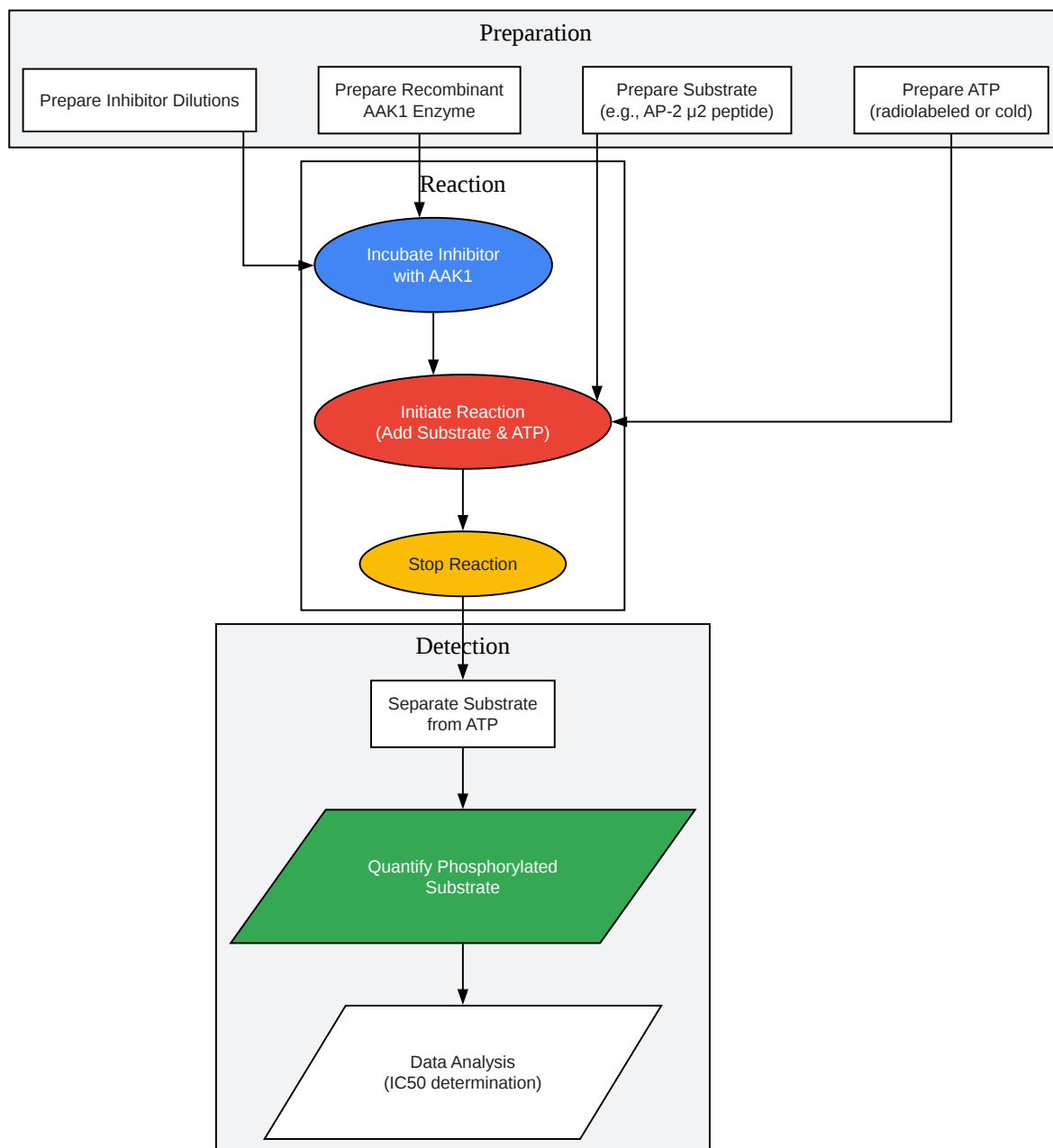
Table 2: Kinase Selectivity Profile of AAK1 Inhibitors

Compound	BIKE IC50 (nM)	GAK IC50 (nM)	Other Notable Off-Targets (KINOMEscan)
Aak1-IN-4	Not Reported	Not Reported	Data not publicly available
LP-935509	14	320	Inhibited >70% of probe binding to 13 out of 389 kinases at 1 $\mu$ M[2]
BMS-986176 (LX-9211)	Not Reported	Not Reported	Data not publicly available
BMT-124110	17	99	Not Reported
SGC-AAK1-1	17 (Ki)	>30-fold selective over GAK	RIOK1 (KD = 72 nM), RIOK3 (KD = 290 nM), PIP5K1C (KD = 260 nM) out of 403 kinases[3][4]

## Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.





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